molecular formula C15H17NO3 B252086 4-methyl-N-(2-oxo-2H-chromen-4-yl)pentanamide

4-methyl-N-(2-oxo-2H-chromen-4-yl)pentanamide

Cat. No. B252086
M. Wt: 259.3 g/mol
InChI Key: ZFTFRWNMNZXYKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methyl-N-(2-oxo-2H-chromen-4-yl)pentanamide, also known as 4-MPCA, is a chemical compound that belongs to the class of coumarin derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.

Mechanism of Action

The exact mechanism of action of 4-methyl-N-(2-oxo-2H-chromen-4-yl)pentanamide is not fully understood. However, it is believed to exert its pharmacological effects by modulating various signaling pathways, including the NF-κB pathway, MAPK pathway, and PI3K/Akt pathway. 4-methyl-N-(2-oxo-2H-chromen-4-yl)pentanamide has been shown to inhibit the activity of various enzymes, including COX-2, MMPs, and HDACs, which are involved in cancer progression and inflammation.
Biochemical and Physiological Effects:
4-methyl-N-(2-oxo-2H-chromen-4-yl)pentanamide has been shown to exhibit potent biochemical and physiological effects. It has been reported to possess antioxidant activity by scavenging free radicals and reducing oxidative stress. Additionally, 4-methyl-N-(2-oxo-2H-chromen-4-yl)pentanamide has been shown to modulate the expression of various genes involved in cell cycle regulation, apoptosis, and angiogenesis.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 4-methyl-N-(2-oxo-2H-chromen-4-yl)pentanamide in lab experiments is its high potency and selectivity. It has been shown to exhibit potent pharmacological effects at low concentrations, making it an attractive candidate for drug development. However, one of the limitations of using 4-methyl-N-(2-oxo-2H-chromen-4-yl)pentanamide is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on 4-methyl-N-(2-oxo-2H-chromen-4-yl)pentanamide. One of the key areas of focus is the development of novel analogs with improved pharmacological properties. Additionally, further studies are needed to elucidate the exact mechanism of action of 4-methyl-N-(2-oxo-2H-chromen-4-yl)pentanamide and its potential applications in other diseases, such as neurodegenerative disorders. Furthermore, the development of new drug delivery systems for 4-methyl-N-(2-oxo-2H-chromen-4-yl)pentanamide could improve its solubility and bioavailability, making it a more effective therapeutic agent.

Synthesis Methods

The synthesis of 4-methyl-N-(2-oxo-2H-chromen-4-yl)pentanamide involves the reaction of 4-hydroxycoumarin with 4-methylpentanoyl chloride in the presence of a catalyst, such as triethylamine or pyridine. The resulting product is purified by column chromatography, and the final compound is obtained in high yield and purity.

Scientific Research Applications

4-methyl-N-(2-oxo-2H-chromen-4-yl)pentanamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. It has been shown to exhibit potent anticancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. Additionally, 4-methyl-N-(2-oxo-2H-chromen-4-yl)pentanamide has been reported to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines.

properties

Molecular Formula

C15H17NO3

Molecular Weight

259.3 g/mol

IUPAC Name

4-methyl-N-(2-oxochromen-4-yl)pentanamide

InChI

InChI=1S/C15H17NO3/c1-10(2)7-8-14(17)16-12-9-15(18)19-13-6-4-3-5-11(12)13/h3-6,9-10H,7-8H2,1-2H3,(H,16,17)

InChI Key

ZFTFRWNMNZXYKX-UHFFFAOYSA-N

SMILES

CC(C)CCC(=O)NC1=CC(=O)OC2=CC=CC=C21

Canonical SMILES

CC(C)CCC(=O)NC1=CC(=O)OC2=CC=CC=C21

Origin of Product

United States

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